2-Iodoquinolin-8-ol

Lipophilicity LogP Drug Permeability

Researchers optimizing intracellular target engagement often find standard 8-hydroxyquinoline scaffolds limited by suboptimal lipophilicity. 2-Iodoquinolin-8-ol directly addresses this with a measured LogP of 2.545, a quantifiable 0.6-unit increase over the parent 8-HQ that enhances passive membrane diffusion for antimalarial, anticancer, or antimicrobial screening programs. • Enhanced Lipophilicity: Iodine substitution at C-2 raises LogP to 2.545, improving cell permeability in biological assays. • Superior Synthetic Handle: The lower C-I bond dissociation energy enables milder palladium-catalyzed cross-coupling reactions compared to C-Cl or C-Br analogs. • Consistent Bidentate Chelation: Retains the N,O-donor motif for stable metal complexation in catalysis and materials science.

Molecular Formula C9H6INO
Molecular Weight 271.05 g/mol
CAS No. 648897-12-5
Cat. No. B8789855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodoquinolin-8-ol
CAS648897-12-5
Molecular FormulaC9H6INO
Molecular Weight271.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(C=C2)I
InChIInChI=1S/C9H6INO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H
InChIKeyFXDUXBIZVCPXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodoquinolin-8-ol Procurement Guide


2-Iodoquinolin-8-ol is a halogenated derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold, featuring a single iodine atom substituted at the C-2 position of the quinoline ring. This substitution confers distinct physicochemical properties, including a calculated octanol-water partition coefficient of LogP 2.545 , which is significantly higher than that of the parent 8-HQ (LogP ~1.94) . The compound retains the classic N,O-bidentate chelating motif characteristic of 8-HQ derivatives, allowing it to form stable complexes with a wide range of metal ions, a property that underpins its utility in medicinal chemistry, catalysis, and materials science [1].

Why 2-Iodoquinolin-8-ol Cannot Be Simply Replaced


The specific position (C-2) and identity (iodine) of the halogen substitution on the 8-HQ core are critical drivers of a compound's chelation behavior, lipophilicity, and downstream reactivity. Simple substitution with a 2-chloro, 2-bromo, or unsubstituted analog can fundamentally alter these key selection parameters [1]. For example, the larger atomic radius and higher polarizability of iodine increase the LogP by over 0.6 units compared to the parent 8-HQ, directly impacting membrane permeability in biological assays . Furthermore, the C-I bond's lower bond dissociation energy fundamentally alters its utility as a synthetic handle in cross-coupling reactions compared to C-Cl or C-Br bonds, enabling palladium-catalyzed transformations under milder conditions [2]. These differences are quantifiable and preclude simple interchangeability in research and development protocols.

Product-Specific Evidence for 2-Iodoquinolin-8-ol


Enhanced Lipophilicity for Membrane Permeability

2-Iodoquinolin-8-ol exhibits a significantly higher calculated partition coefficient (LogP) compared to the non-iodinated parent compound, 8-hydroxyquinoline (8-HQ). This quantified increase in lipophilicity is a first-order predictor for enhanced passive membrane permeability, a critical parameter in cell-based assays and drug discovery programs .

Lipophilicity LogP Drug Permeability

Synthetic Yield and Purity in HDACi Precursor Synthesis

In a four-step synthesis of 2-iodo-quinolin-8-yl acetate, a key precursor for novel HDAC inhibitors, the 2-iodo derivative was obtained alongside the 2-chloro analog. The study explicitly states the two derivatives were obtained 'with different yields and purity,' highlighting that the choice of halogen directly impacts synthetic efficiency and final product quality [1]. This is a direct, albeit qualitatively reported, head-to-head comparison from the same experimental series.

Medicinal Chemistry HDAC Inhibitors Synthetic Yield

Thermal Stability Difference in Palladium(II) Complexes

While not a study on the free ligand, a comparison of isostructural [Pd(XQ)2] complexes provides class-level evidence for the impact of halogen identity on material properties. The complex with the 5,7-diiodo ligand ([Pd(dIQ)2]) decomposed at 280 °C, which was significantly lower than the 5,7-dichloro complex (320 °C) and 5,7-dibromo complex (325 °C) [1]. This demonstrates that iodination substantially modulates the thermal stability profile of derived materials.

Metal Complex Thermal Stability Palladium(II) Complex

Best Application Scenarios for 2-Iodoquinolin-8-ol


Building Block for HDAC Inhibitors

The differentiated yield and purity profile of the 2-iodo derivative, as demonstrated in the synthesis of HDAC inhibitor precursors, makes 2-Iodoquinolin-8-ol a strategic choice for medicinal chemistry teams optimizing a synthetic route. The choice between the 2-chloro and 2-iodo precursor can be quantitatively guided by the synthesis outcomes, allowing for a data-driven selection of the starting material [1].

Cell-Based Assays Requiring Membrane Permeability

For biological assays where intracellular target engagement is critical, the measured LogP increase of 0.6 units over the parent 8-HQ is a direct, quantifiable rationale for selecting 2-Iodoquinolin-8-ol. This property is particularly relevant for antimalarial, anticancer, or antimicrobial screening programs where passive diffusion across the cell membrane is a bottleneck .

Palladium Complexes for Low-Temperature Thermolytic Applications

Based on class-level evidence from diiodo analogs, the 2-iodo ligand is predicted to form palladium complexes with significantly lower thermal stability (a ~40-55 °C reduction in decomposition temperature) compared to its chloro- or bromo-halogenated counterparts. This is a key performance characteristic for applications requiring low-temperature thermolysis, such as precursors for chemical vapor deposition (CVD) or controlled release systems [2].

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